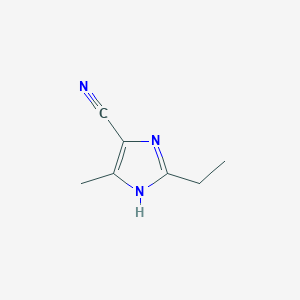
(4-(2-Bromoethyl)phenyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Bromoethyl)phenyl)methanethiol is an organic compound characterized by a phenyl ring substituted with a bromoethyl group and a methanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Bromoethyl)phenyl)methanethiol typically involves the bromination of a suitable precursor, such as (4-(2-Hydroxyethyl)phenyl)methanethiol, followed by substitution reactions. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, with the addition of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-Bromoethyl)phenyl)methanethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as thiols, amines, and alkoxides.
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromo group, yielding the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, sodium amide, and potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted phenylmethanethiols with various functional groups.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is the ethyl-substituted phenylmethanethiol.
Aplicaciones Científicas De Investigación
(4-(2-Bromoethyl)phenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-(2-Bromoethyl)phenyl)methanethiol involves its ability to undergo nucleophilic substitution reactions, where the bromoethyl group is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromo group, which makes the carbon atom more susceptible to nucleophilic attack. The methanethiol group can also participate in redox reactions, contributing to the compound’s versatility in chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromoethyl)benzene: Similar structure but lacks the methanethiol group.
(4-(2-Chloroethyl)phenyl)methanethiol: Similar structure with a chloro group instead of a bromo group.
(4-(2-Bromoethyl)phenyl)ethanol: Similar structure with a hydroxyl group instead of a methanethiol group.
Uniqueness
(4-(2-Bromoethyl)phenyl)methanethiol is unique due to the presence of both a bromoethyl group and a methanethiol group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H11BrS |
|---|---|
Peso molecular |
231.15 g/mol |
Nombre IUPAC |
[4-(2-bromoethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H11BrS/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7H2 |
Clave InChI |
PAKDQHYZYGYITN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCBr)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)



![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)


![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12940884.png)
![(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12940886.png)
